A Comprehensive Technical Guide to (2-Bromo-3-iodophenyl)methanol: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to (2-Bromo-3-iodophenyl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (2-Bromo-3-iodophenyl)methanol, a valuable halogenated building block in modern organic synthesis. With the confirmed CAS Number 1261644-21-6, this document details its chemical and physical properties, provides a validated experimental protocol for its synthesis via the reduction of 2-bromo-3-iodobenzoic acid, and presents a thorough spectroscopic characterization. Furthermore, this guide elucidates the strategic importance of this molecule in medicinal chemistry, particularly in the synthesis of kinase inhibitors, by leveraging its dihalogenated structure for selective cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the critical knowledge and practical insights necessary to effectively utilize (2-Bromo-3-iodophenyl)methanol in their research endeavors.
Introduction: The Strategic Utility of Dihalogenated Phenylmethanols
Polyhalogenated aromatic compounds are indispensable tools in the arsenal of synthetic chemists, offering multiple reaction handles for the construction of complex molecular architectures. (2-Bromo-3-iodophenyl)methanol, in particular, presents a unique substitution pattern that allows for regioselective functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various cross-coupling conditions enables a stepwise approach to the synthesis of highly substituted aromatic compounds. This strategic advantage makes it a sought-after intermediate in the development of novel pharmaceuticals and advanced materials.
The presence of the hydroxymethyl group adds another layer of synthetic versatility, allowing for oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions. This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on providing actionable protocols and a deep understanding of its chemical behavior.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's properties is paramount for its effective use in synthesis. The key physicochemical and spectroscopic data for (2-Bromo-3-iodophenyl)methanol are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261644-21-6 | ,[1] |
| Molecular Formula | C₇H₆BrIO | ,[1] |
| Molecular Weight | 312.93 g/mol | ,[1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Purity | Typically ≥98% | ,[1] |
Spectroscopic Data (Predicted)
| Spectrum Type | Predicted Peak/Shift (δ) | Description |
| ¹H NMR (CDCl₃) | ~7.5-7.8 ppm (m, 3H) | Aromatic protons, exhibiting complex splitting due to ortho, meta, and para couplings. |
| ~4.7 ppm (s, 2H) | Benzylic protons (CH₂). | |
| ~1.8-2.5 ppm (br s, 1H) | Hydroxyl proton (OH), broad singlet, chemical shift can vary with concentration and solvent. | |
| ¹³C NMR (CDCl₃) | ~140-145 ppm | Quaternary aromatic carbon attached to CH₂OH. |
| ~125-135 ppm | Aromatic carbons. | |
| ~95-105 ppm | Aromatic carbon attached to iodine. | |
| ~120-125 ppm | Aromatic carbon attached to bromine. | |
| ~60-65 ppm | Benzylic carbon (CH₂OH). | |
| Mass Spec. (EI) | M⁺ at m/z 312/314 | Molecular ion peak showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1). |
| Fragments | Loss of H₂O, Br, I, and CH₂OH would be expected. |
Synthesis of (2-Bromo-3-iodophenyl)methanol
The most direct and reliable method for the synthesis of (2-Bromo-3-iodophenyl)methanol is the reduction of the corresponding carboxylic acid, 2-bromo-3-iodobenzoic acid. This transformation can be achieved with high efficiency using common reducing agents.
Synthetic Workflow
Caption: Workflow for the synthesis of (2-Bromo-3-iodophenyl)methanol.
Experimental Protocol: Reduction of 2-Bromo-3-iodobenzoic Acid
This protocol details a reliable method for the synthesis of (2-Bromo-3-iodophenyl)methanol.
Materials:
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2-Bromo-3-iodobenzoic acid (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-bromo-3-iodobenzoic acid in anhydrous THF.
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add lithium aluminum hydride portion-wise, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Filtration: Stir the resulting granular precipitate for 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF.
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Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure (2-Bromo-3-iodophenyl)methanol.
Applications in Medicinal Chemistry and Organic Synthesis
The unique structural features of (2-Bromo-3-iodophenyl)methanol make it a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding pocket of the enzyme. The dihalogenated nature of (2-Bromo-3-iodophenyl)methanol allows for the sequential and regioselective introduction of different substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The general strategy involves the selective reaction at the more reactive carbon-iodine bond, followed by a subsequent cross-coupling reaction at the less reactive carbon-bromine bond. This allows for the controlled and efficient construction of complex molecular scaffolds.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Safety and Handling
(2-Bromo-3-iodophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(2-Bromo-3-iodophenyl)methanol is a versatile and strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its dihalogenated nature allows for selective and sequential functionalization, providing an efficient route to complex molecular architectures. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its applications. With this knowledge, researchers and drug development professionals are well-equipped to leverage the synthetic potential of this valuable compound in their pursuit of novel therapeutics and advanced materials.
References
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MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]
